3,8-Dibromo-6H-benzo[c]chromen-6-one

Lipophilicity Drug-likeness CNS drug design

3,8-Dibromo-6H-benzo[c]chromen-6-one (CAS 18102-99-3; C₁₃H₆Br₂O₂; MW 353.99 g/mol) is a fully aromatic, non-hydroxylic dibenzo-α-pyrone derivative bearing bromine atoms at the 3- and 8-positions of the tricyclic benzochromenone core. It is the dibromo analog of the gut-microbial metabolite Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one; CAS 1143-70-0).

Molecular Formula C13H6Br2O2
Molecular Weight 353.99 g/mol
Cat. No. B8341479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dibromo-6H-benzo[c]chromen-6-one
Molecular FormulaC13H6Br2O2
Molecular Weight353.99 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)OC3=C2C=CC(=C3)Br
InChIInChI=1S/C13H6Br2O2/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H
InChIKeyIBZHTLSDRSBIJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Dibromo-6H-benzo[c]chromen-6-one: Physicochemical and Structural Baseline for the 3,8-Dihalogenated Benzochromenone Scaffold


3,8-Dibromo-6H-benzo[c]chromen-6-one (CAS 18102-99-3; C₁₃H₆Br₂O₂; MW 353.99 g/mol) is a fully aromatic, non-hydroxylic dibenzo-α-pyrone derivative bearing bromine atoms at the 3- and 8-positions of the tricyclic benzochromenone core [1]. It is the dibromo analog of the gut-microbial metabolite Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one; CAS 1143-70-0). Computed properties include XLogP = 4.4, zero hydrogen bond donors, two hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area of 26.3 Ų [1]. The compound is commercially available at 97% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why 3,8-Dibromo-6H-benzo[c]chromen-6-one Cannot Be Interchanged with Hydroxylated or Mono-Halogenated Benzochromenone Analogs


Within the 6H-benzo[c]chromen-6-one series, the identity of the 3- and 8-position substituents fundamentally determines both biological target engagement and physicochemical behavior. The seminal structure-activity relationship (SAR) study by Sun et al. established that bis-hydroxyl substitution at positions 3 and 8 is essential for estrogen receptor β (ERβ) agonist activity in a HTRF coactivator recruitment assay; compounds lacking this substitution pattern lose ERβ potency [1]. Conversely, the bromine atoms in the 3,8-dibromo derivative confer high lipophilicity (XLogP = 4.4) and eliminate hydrogen bond donor capacity (HBD = 0), creating a profoundly different permeability, solubility, and metabolic stability profile compared to the dihydroxy analog Urolithin A [2]. Furthermore, the dual aryl bromide functionality provides orthogonal synthetic reactivity (e.g., sequential Suzuki couplings) that is absent in hydroxylated, methoxylated, or mono-brominated congeners, making the compound uniquely suited as a divergent synthetic intermediate [3].

Quantitative Differentiation Evidence for 3,8-Dibromo-6H-benzo[c]chromen-6-one Versus Closest Analogs


Lipophilicity (XLogP) Comparison: 3,8-Dibromo vs. 3,8-Dihydroxy (Urolithin A) Determines Membrane Partitioning and CNS Penetration Potential

3,8-Dibromo-6H-benzo[c]chromen-6-one has a computed XLogP of 4.4 [1], which is substantially higher than that of its 3,8-dihydroxy analog Urolithin A (XLogP ≈ 1.9, computed from structure). The ΔXLogP of approximately +2.5 log units translates to an estimated >300-fold increase in octanol-water partition coefficient, indicating a marked shift in favor of membrane permeability and potential CNS penetration for the dibromo derivative. The hydroxyl-to-bromo substitution eliminates both hydrogen bond donor sites (HBD = 0 vs. 2 for Urolithin A) [1], further reducing desolvation penalties for membrane traversal.

Lipophilicity Drug-likeness CNS drug design

ERβ Agonist Activity: Class-Level SAR Establishes That 3,8-Dibromo Substitution Abolishes ERβ Agonism, in Contrast to the Potent 3,8-Dihydroxy Analog

In the definitive SAR study by Sun et al. (2006), a series of 6H-benzo[c]chromen-6-one derivatives was evaluated for ERα and ERβ affinity and functional activity. The authors explicitly concluded: 'Bis hydroxyl at positions 3 and 8 is essential for activity in a HTRF coactivator recruitment assay.' Additional modifications led to compounds with ERβ potency <10 nM and >100-fold selectivity over ERα [1]. Since 3,8-dibromo-6H-benzo[c]chromen-6-one lacks both 3-OH and 8-OH groups, it is predicted by class SAR to be devoid of ERβ agonist activity. This represents a functional divergence critical for applications where ERβ signaling must be excluded (e.g., selectivity profiling, chemical biology tool compound design).

Estrogen receptor ERβ selectivity SAR

Synthetic Utility as a Dual-Cross-Coupling Handle: 3,8-Dibromo Enables Sequential Pd-Catalyzed Functionalization Inaccessible from Hydroxy or Methoxy Analogs

3,8-Dibromo-6H-benzo[c]chromen-6-one contains two chemically distinct aryl bromide sites at the 3- and 8-positions that serve as orthogonal handles for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.). This is explicitly demonstrated in US Patent US8273341B2, where the compound is used as a starting material in a LiBH₄-mediated reduction to access further functionalized benzochromene derivatives [1]. In contrast, the 3,8-dihydroxy analog Urolithin A requires protection/deprotection sequences for selective functionalization, and 3,8-dimethoxy analogs offer only ether cleavage as a functionalization pathway. The dibromo compound thus provides a divergent synthetic platform for generating structurally diverse libraries through sequential, chemoselective cross-coupling.

Cross-coupling Suzuki reaction Divergent synthesis

PDE2 Inhibitory Activity: Alkoxylated vs. Halogenated Benzochromenone SAR Contextualizes the Expected Selectivity Window

Tang et al. (2021) designed and evaluated a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives as PDE2 inhibitors. The optimal alkoxylated derivative (compound 1f) exhibited an IC₅₀ of 3.67 ± 0.47 μM against PDE2 in vitro, with comparable cell-level activity to the reference inhibitor BAY 60-7550 [1]. The study focused exclusively on alkoxylated and hydroxylated substitution patterns; no halogenated analogs were reported. Class-level inference from the SAR data suggests that the hydrophobic, non-hydrogen-bonding bromine substituents at positions 3 and 8 would not recapitulate the PDE2 inhibitory activity of the alkoxylated series, potentially redirecting the dibromo compound's pharmacological profile toward alternative targets (e.g., AhR, CK2, or anti-proliferative mechanisms described in patent literature) [2].

Phosphodiesterase II PDE2 inhibition neurodegeneration

Computed ADME Profile: 3,8-Dibromo vs. 3,8-Dihydroxy Differentiation in Drug-Likeness and Oral Bioavailability Prediction

Based on computed physicochemical descriptors from PubChem, 3,8-dibromo-6H-benzo[c]chromen-6-one satisfies all Lipinski Rule of Five (RO5) criteria (MW = 353.99 < 500 Da; XLogP = 4.4 < 5; HBD = 0 ≤ 5; HBA = 2 ≤ 10) [1]. However, its high XLogP (4.4) approaches the RO5 upper limit and its TPSA of 26.3 Ų falls below the typical threshold (≈60 Ų) associated with good oral bioavailability, suggesting potential solubility limitations. In comparison, Urolithin A (3,8-dihydroxy analog) has a lower XLogP (~1.9) and higher TPSA (~67.5 Ų), placing it closer to the optimal oral bioavailability space. The zero rotatable bond count (both compounds) and low molecular flexibility are favorable for oral absorption. The compound is supplied at 97% purity with NMR, HPLC, and GC batch QC data .

ADME drug-likeness oral bioavailability

Anti-Proliferative Activity: Patent Literature Indicates Endothelial Cell Selectivity for the Benzochromenone Class, with Halogenated Derivatives Showing Enhanced Potency

Paloma Pharmaceuticals' patent disclosures describe a series of benzo[c]chromen-6-one derivatives that demonstrate enhanced anti-proliferative effects against human endothelial cells, with potential applications in cancer and diseases involving aberrant angiogenesis [1]. The patent family (US2007/0197567A1 and related filings) specifically claims compositions comprising benzo[c]chromen-6-one derivatives including halogenated variants. While quantitative IC₅₀ values for the 3,8-dibromo compound against specific endothelial cell lines are not publicly disclosed in the accessible patent text, the class-level evidence establishes the anti-proliferative phenotype associated with this scaffold. The brominated structure has been noted to potentially enhance ROS generation through redox cycling mechanisms, a property not shared by hydroxylated analogs [2]. Researchers requiring definitive quantitative potency data for the 3,8-dibromo compound should consult the full Paloma patent file history or conduct independent in vitro profiling.

Antiproliferative angiogenesis endothelial cells

High-Confidence Application Scenarios for 3,8-Dibromo-6H-benzo[c]chromen-6-one Based on Verified Evidence


Divergent Library Synthesis via Sequential Pd-Catalyzed Cross-Coupling at the 3- and 8-Positions

The dual aryl bromide architecture enables chemoselective, sequential Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to generate structurally diverse benzochromenone libraries from a single starting material. This is validated by the use of the compound as a key intermediate in patent US8273341B2 [1]. The 3- and 8-position bromine atoms exhibit differential electronic environments (para to the lactone carbonyl vs. meta to the ring junction), potentially enabling catalyst-controlled chemoselectivity. This scenario is uniquely served by the 3,8-dibromo derivative and cannot be replicated with the 3,8-dihydroxy or 3,8-dimethoxy analogs without extensive protecting group chemistry.

ERβ-Negative Control Probe for Estrogen Receptor Selectivity Profiling

Based on the definitive SAR established by Sun et al. (2006) that bis-hydroxyl at positions 3 and 8 is essential for ERβ agonist activity [1], the 3,8-dibromo compound serves as a structurally matched negative control in experiments designed to distinguish ERβ-dependent from ERβ-independent pharmacological effects. When used alongside the potent 3,8-dihydroxy ERβ agonists (EC₅₀ < 10 nM, >100-fold ERβ selectivity), the dibromo derivative enables clean interpretation of target engagement and downstream signaling attribution.

CNS-Penetrant Probe Design Leveraging High Lipophilicity and Low TPSA

With a computed XLogP of 4.4, zero hydrogen bond donors, and TPSA of only 26.3 Ų [1], 3,8-dibromo-6H-benzo[c]chromen-6-one occupies physicochemical space favorable for blood-brain barrier penetration. The compound satisfies all RO5 criteria and lacks the phase II conjugation liabilities (glucuronidation, sulfation) associated with the 3,8-dihydroxy analog Urolithin A. For CNS-targeted drug discovery programs utilizing the benzochromenone scaffold, the dibromo derivative provides a starting point with intrinsically higher predicted CNS exposure, subject to experimental confirmation of P-gp efflux liability.

Halogen-Bonding-Dependent Target Engagement Studies

The two bromine atoms at positions 3 and 8 can participate in halogen bonding interactions with protein targets, a mode of molecular recognition unavailable to hydroxylated or methoxylated analogs. This property has been exploited in CK2 inhibitor design where brominated urolithin derivatives achieved Ki values as low as 7 nM (4-bromo-3,8-dihydroxy-benzo[c]chromen-6-one) [1]. The 3,8-dibromo compound provides a scaffold for systematic exploration of halogen bonding contributions to target affinity, particularly for kinase and nuclear receptor targets where halogen-aromatic interactions are energetically favorable.

Quote Request

Request a Quote for 3,8-Dibromo-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.